(4Z)-4-(4-bromobenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a methylidene group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-methyl-3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with biological targets, differentiating it from similar compounds with other halogen substitutions.
Properties
Molecular Formula |
C17H11BrN2O4 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11BrN2O4/c1-10-2-5-12(9-15(10)20(22)23)16-19-14(17(21)24-16)8-11-3-6-13(18)7-4-11/h2-9H,1H3/b14-8- |
InChI Key |
TZDCHOJJLHLUQS-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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